Cas no 71949-32-1 (a-D-Allopyranoside, methyl2,3-anhydro-4,6-O-(phenylmethylene)-)

a-D-Allopyranoside, methyl2,3-anhydro-4,6-O-(phenylmethylene)- structure
71949-32-1 structure
Product Name:a-D-Allopyranoside, methyl2,3-anhydro-4,6-O-(phenylmethylene)-
CAS 번호:71949-32-1
MF:C6H7NO3S
메가와트:173.189680337906
CID:571535
PubChem ID:8479
Update Time:2025-04-19

a-D-Allopyranoside, methyl2,3-anhydro-4,6-O-(phenylmethylene)- 화학적 및 물리적 성질

이름 및 식별자

    • a-D-Allopyranoside, methyl2,3-anhydro-4,6-O-(phenylmethylene)-
    • Benzenesulfonic acid, 4-amino-, diazotized, coupled with C.I. Natural Yellow 11
    • Benzenesulfonic acid, 4-amino-, diazotized, coupled with Dyer's mulberry extract
    • EC 204-482-5
    • VS-02984
    • 4-Sulfoaniline
    • Kyselina sulfanilova [Czech]
    • Aniline-4-sulfonic acid
    • SULFADIMETHOXINE IMPURITY D (EP IMPURITY)
    • p-aminobenzenesulphonic acid
    • 4-Aminobenzenesulfonic acid 100 microg/mL in Methanol
    • p-aminobenzene sulfonic acid
    • Sulfanilic acid, 99.0-100.5%, suitable for determination of nitroxide
    • Sulphanilic acid
    • Kyselina sulfanilova
    • Benzenesulfonic acid, 4-amino-
    • AI3-15414
    • AC-12565
    • Sulfanilic acid, United States Pharmacopeia (USP) Reference Standard
    • 4-aminophenylsulfonic acid
    • Sulfanilic acid;
    • SULFAMETHOXAZOLE IMPURITY D [EP IMPURITY]
    • 434Z8C2635
    • EINECS 204-482-5
    • SULFAMETHOXAZOLE IMPURITY D (EP IMPURITY)
    • Sulfanilic acid, puriss. p.a., >=99.0% (T)
    • 121-57-3
    • SULFADIMIDINE IMPURITY F (EP IMPURITY)
    • UNII-434Z8C2635
    • NSC-7170
    • MESALAZINE IMPURITY O [EP IMPURITY]
    • EN300-19269
    • InChI=1/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10
    • p-Aminophenylsulfonic acid
    • SULFANILIC ACID [HSDB]
    • Sulfanilic acid, Vetec(TM) reagent grade, 99%
    • E80415
    • p-Aminobenzenesulfonic acid
    • NSC 7170
    • Sulfanilic acid, 98%, tech.
    • Sulfanilic acid, p.a., 98.0-102.0%
    • SULFADIMETHOXINE SODIUM FOR VETERINARY USE IMPURITY D [EP IMPURITY]
    • bmse000726
    • 4-aminobenzene sulfonic acid
    • SULFADIMETHOXINE SODIUM FOR VETERINARY USE IMPURITY D (EP IMPURITY)
    • Sulfanilic acid, >=99.0%
    • Q253746
    • SULFADIAZINE IMPURITY B [EP IMPURITY]
    • Aniline-p-sulfonic acid
    • 97675-28-0
    • SULFANILIC ACID (USP-RS)
    • Epitope ID:122241
    • SULFANILIC ACID [USP-RS]
    • 4-AMINOBENZENESULPHONIC ACID
    • MFCD00007886
    • Aniline-p-sulphonic acid
    • Benzenesulfonic acid,4-amino-,diazotized,coupled with 5,5'-oxybis[1,3-benzenediol],sodium salt
    • NCGC00090886-01
    • F0001-0346
    • SULFADIMIDINE IMPURITY F [EP IMPURITY]
    • 4-Aminobenzenesulphonic Acid (Sulphanilic Acid)
    • 4-Aminobenzenesulfonic acid
    • SCHEMBL24407
    • S0120
    • P-SULFANILIC ACID
    • 4-Sulfanilic acid
    • Sulfanilic Acid, Pharmaceutical Secondary Standard; Certified Reference Material
    • Sulfanilic acid, 99%
    • DTXSID6024464
    • Sulfanilic acid, ACS reagent, 99%
    • CCRIS 4576
    • PARA-ANILINE SULFONIC ACID
    • p-sulphanilic acid
    • Sulfanilsaeure [German]
    • MESALAZINE IMPURITY O (EP IMPURITY)
    • 4-Amino benzenesulphonic acid
    • BDBM50443531
    • Sulfanilic Acid [for Biochemical Research]
    • FT-0674701
    • Benzenesulfonic acid,4-amino-,diazotized,coupled with dyer's mulberry extract
    • HSDB 5590
    • Nitrate Reagent B, for microbiology
    • DTXCID604464
    • CHEMBL1566888
    • NCGC00090886-02
    • p-Anilinesulfonic acid
    • Z104473374
    • SUFANILIC ACID
    • 1-aminobenzene-4-sulfonic acid
    • p-sulfoaniline
    • J-004536
    • SULFADIAZINE IMPURITY B (EP IMPURITY)
    • SULFADIMETHOXINE IMPURITY D [EP IMPURITY]
    • Sulfanilic acid, JIS special grade, 99.0-100.5%
    • AM91128
    • p-Sulfoaniline-d4
    • 71949-32-1
    • SULFANILIC ACID
    • C06335
    • SULFANILIC ACID [MI]
    • NS00000298
    • U0107
    • Sulfanilsaeure
    • CHEBI:27500
    • 4-aminobenzene-sulfonic acid
    • NSC7170
    • AKOS000118732
    • 4-aminobenzene-1-sulfonic acid
    • 인치: 1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)
    • InChIKey: HVBSAKJJOYLTQU-UHFFFAOYSA-N
    • 미소: S(C1C=CC(=CC=1)N)(=O)(=O)O

계산된 속성

  • 정밀분자량: 173.01466426g/mol
  • 동위원소 질량: 173.01466426g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 211
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -0.6
  • 토폴로지 분자 극성 표면적: 88.8Ų

실험적 성질

  • 밀도: 1.485 at 77 °F (NTP, 1992)
  • 융해점: Decomposes without melting at 550° F (NTP, 1992)
  • LogP: log Kow = -2.16
추천 공급업체
Hangzhou Cedareal Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Aoguang Biotechnology Co., Ltd
Beyond Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.